A key application of Sephadex G-150 is the purification of proteins from cell lysates or other biological extracts. As a sample flows through a Sephadex G-150 column, larger molecules elute first, while smaller molecules are retained within the pores for a longer duration. This separation allows researchers to collect purified protein fractions based on their size. [Source: Benchchem, Buy Sephadex G-150 | 12774-36-6, https://www.benchchem.com/product/b1170174]
Sephadex G-150 can be used to determine the molecular weight of proteins and enzymes. By comparing the elution profile of a protein with known standards, researchers can estimate the protein's size. This information is crucial for understanding protein function and interactions with other molecules. [Source: ResearchGate, (a) Sephadex G-150 column chromatography and (b) CMSephadex column..., ]
Sephadex G-150 can also be used to separate protein complexes based on their size. Proteins that interact with each other often elute together from the column, allowing researchers to identify potential protein-protein interactions. [Source: Science.gov, sephadex g-150 gel: Topics by Science.gov, ]
Sephadex G-150 finds applications beyond protein research. It has been used in immunological studies to:
Researchers can use Sephadex G-150 to isolate specific antigens (molecules that trigger an immune response) and antibodies (proteins produced by the immune system) from complex mixtures. This allows for further characterization and development of vaccines. [Source: Benchchem, Buy Sephadex G-150 | 12774-36-6, https://www.benchchem.com/product/b1170174]
Studies have shown that Sephadex G-150 can enhance the immune response in mice against specific antigens. This suggests potential applications in vaccine development and immunomodulation research. [Source: Benchchem, Buy Sephadex G-150 | 12774-36-6, https://www.benchchem.com/product/b1170174]
Sephadex G-150 is a gel filtration medium composed of cross-linked dextran beads, specifically designed for the separation of biomolecules based on size. The particle size typically ranges from 40 to 120 micrometers, allowing it to effectively fractionate a wide variety of molecules. The fractionation range for dextrans spans from 1,000 to 150,000 molecular weight, while for globular proteins, it ranges from 5,000 to 150,000 molecular weight . Sephadex G-150 is characterized by its hydrophilic properties and its ability to swell in aqueous solutions, forming a gel-like substance that facilitates the separation process.
The physical appearance of Sephadex G-150 is that of white, non-transparent beads with a rough surface due to their porous nature. It is insoluble in water and most common solvents but can absorb water to form a gel . This compound is particularly valued in biochemical applications for its stability across a range of pH levels (3–12) and its compatibility with various additives like detergents and denaturing agents .
Sephadex G-150 is synthesized through the cross-linking of dextran with epichlorohydrin. This reaction creates a stable gel matrix that retains its structural integrity under various conditions. The degree of cross-linking influences the swelling properties and selectivity for specific molecular sizes, making it versatile for different applications in chromatography .
Sephadex G-150 is widely used in biochemical research for:
Research has explored interactions between Sephadex G-150 and other compounds, particularly polyethylene glycols. These studies aim to enhance chromatographic techniques by understanding how different substances interact within the gel matrix. Such insights could lead to improved methodologies in biotechnology and pharmaceutical applications .
Sephadex G-150 shares similarities with other gel filtration media but stands out due to its specific properties and applications. Below is a comparison with several similar compounds:
| Compound | Fractionation Range (kDa) | Key Features |
|---|---|---|
| Sephadex G-10 | 0.7 - 10 | Ideal for small peptides; lower molecular weight range. |
| Sephadex G-25 | 5 - 30 | Suitable for desalting proteins; higher resolution. |
| Sephadex G-50 | 30 - 100 | Effective for larger proteins; good for separating nucleic acids from contaminants. |
| Sephadex G-100 | 100 - 500 | Used for large biomolecules; less common than G-150. |
Sephadex G-150 is unique due to its broad fractionation range accommodating larger biomolecules up to 150 kDa while maintaining stability across various experimental conditions. Its ability to minimize non-specific adsorption during separation enhances its utility in complex biochemical analyses .
Size-exclusion chromatography represents a fundamental separation technique that operates through the physical partitioning of molecules based on their hydrodynamic dimensions rather than chemical interactions [1] [2]. The mechanism underlying SEPHADEX G-150 chromatography involves the controlled migration of solutes through a matrix of cross-linked dextran beads, where molecular separation is achieved through differential access to the internal pore structure of the stationary phase [3] [4].
The separation process is governed by the principle that larger molecules are excluded from the smaller pores and therefore travel faster through the column, while smaller molecules penetrate into the porous matrix and experience a longer, tortuous path [5] [6]. This size-dependent partitioning creates the foundation for the chromatographic separation mechanism [1] [7].
The thermodynamic foundation of size-exclusion chromatography rests on the equilibrium distribution of solute molecules between the mobile phase (interstitial volume) and the stationary phase (pore volume) [8] [9]. This partitioning process is governed by the fundamental thermodynamic relationship:
$$\Delta G = \Delta H - T\Delta S = -RT \ln K$$ [10] [11]
where ΔG represents the standard free energy change, ΔH the enthalpy change, ΔS the entropy change, R the gas constant, T the absolute temperature, and K the partition coefficient [8] [10].
Entropic Dominance in Size Exclusion
Unlike other chromatographic modes, size-exclusion chromatography is characterized by minimal enthalpic interactions between the solute and the stationary phase [12] [13]. The separation mechanism is primarily entropy-driven, where the unfavorable entropy of mixing larger molecules with the gel phase creates size-dependent exclusion [12] [13]. This entropic exclusion arises from the reduced configurational freedom experienced by macromolecules when confined within the restrictive geometry of the gel pores [12] [14].
The thermodynamic equilibrium is established when the chemical potential of each solute component becomes equal in both the mobile and stationary phases [10]. At this equilibrium state, solutes distribute between phases according to their size-dependent accessibility to the pore volume, with the distribution ratio ultimately determining the retention behavior [8] [9].
Free Energy of Mixing
The free energy of mixing for a polymer-solvent system in size-exclusion chromatography can be expressed as [15]:
$$\Delta G{mix} = \frac{kBT}{\nu}\left[\phi \ln(\phi) + \frac{1}{N}(1-\phi)\ln(1-\phi) + \chi\phi(1-\phi)\right]$$
where φ represents the solvent volume fraction, N the degree of polymerization, χ the polymer-solvent interaction parameter, and ν the molecular volume [15]. This relationship demonstrates how molecular size and polymer-solvent interactions influence the partitioning behavior in the gel matrix.
The available volume partition coefficient (Kav) serves as the central mathematical descriptor for quantifying molecular partitioning in size-exclusion chromatography [16] [17]. This coefficient represents the fraction of the stationary phase volume accessible to a given solute molecule and is defined by the fundamental relationship [16] [18]:
$$K{av} = \frac{Ve - V0}{Vt - V_0}$$
where Ve is the elution volume of the solute, V0 is the void volume (volume excluded from all pores), and Vt is the total column volume [16] [19] [18].
Thermodynamic Interpretation of Kav
The Kav coefficient provides a direct measure of the thermodynamic accessibility of the pore volume to solute molecules [16] [17]. Values range from 0 (complete exclusion) to 1 (complete penetration), with intermediate values indicating partial accessibility [16] [19]. The relationship between Kav and molecular weight follows a characteristic sigmoidal curve when plotted on a semi-logarithmic scale [16] [17].
Distribution Coefficient Relationship
The size-exclusion chromatography distribution coefficient (KSEC) relates directly to the concentration gradient driving the separation process [10]:
$$K{SEC} = \frac{\langle c \ranglep}{\langle c \rangle_i}$$
where ⟨c⟩p represents the average solute concentration in the pore volume and ⟨c⟩i the concentration in the interstitial volume [10]. For ideal size-exclusion conditions, KSEC values range between 0 and 1, with values exceeding unity indicating secondary interactions beyond pure size exclusion [10].
Molecular Weight Calibration
The relationship between Kav and molecular weight for globular proteins on SEPHADEX G-150 can be mathematically described by empirical equations of the form [20] [19]:
$$\log Mr = A \cdot K{av} + B$$
where Mr represents the relative molecular mass, and A and B are constants determined through calibration with protein standards of known molecular weight [20] [19]. This linear relationship in the fractionation range enables molecular weight estimation for unknown proteins [20] [21].
Selectivity Curve Analysis
The selectivity curve, plotting Kav versus log molecular weight, exhibits characteristic features that define the separation capabilities [16] [17]. The linear portion of the curve (typically between Kav = 0.1 and 0.7) represents the optimal fractionation range where resolution is maximized [16] [21]. The steepness of this linear region determines the resolution achievable for molecules within the fractionation range [16] [17].
The exclusion limit represents the critical molecular weight above which solutes are completely excluded from the pore structure and elute in the void volume [22] [23] [21]. For SEPHADEX G-150, the exclusion limit is approximately 150,000 Daltons for globular proteins, defining the upper boundary of the separation range [4] [22] .
Fractionation Range Characteristics
SEPHADEX G-150 exhibits a broad fractionation range that enables separation of molecules with molecular weights between 5,000 and 150,000 Daltons for globular proteins, and 1,000 to 150,000 Daltons for dextrans [4] [22] . This extensive range makes SEPHADEX G-150 particularly versatile for protein purification applications requiring intermediate molecular weight separations [4] .
The fractionation range is defined as the molecular weight interval where molecules exhibit partial access to the pore volume, corresponding to Kav values between 0.1 and 0.7 [16] [21]. Within this range, molecules can be effectively separated based on their size differences, with resolution depending on the steepness of the selectivity curve [16] [17].
Pore Size Distribution
The pore size distribution within SEPHADEX G-150 beads determines the molecular weight range over which fractionation occurs [4] [23]. The cross-linking density of the dextran matrix, achieved through epichlorohydrin cross-linking, creates a three-dimensional network with pores of varying sizes [3] [4]. This heterogeneous pore structure enables the separation of molecules across the broad molecular weight range characteristic of SEPHADEX G-150 [4] .
Molecular Shape Effects
While the fractionation ranges are typically defined for globular proteins, molecular shape significantly influences elution behavior [2] [20]. Asymmetrical molecules such as fibrous proteins or certain glycoproteins may elute at volumes corresponding to higher apparent molecular weights compared to globular proteins of similar mass [2] [20]. This shape dependence arises from differences in hydrodynamic volume rather than actual molecular weight [2] [25].
The hydrodynamic radius serves as the operative parameter determining molecular migration through the gel matrix [2] [25]. Molecules with extended conformations experience greater steric hindrance and may be excluded from pores accessible to more compact molecules of similar molecular weight [2] [12].
Temperature Independence
A distinctive characteristic of size-exclusion chromatography is the minimal temperature dependence of retention behavior [26] [11]. Since the separation mechanism is primarily entropy-driven with negligible enthalpic interactions, temperature changes have minimal impact on Kav values [26] [11]. This temperature independence provides operational advantages in terms of method robustness and reproducibility [26] [11].
Resolution Optimization
Resolution in size-exclusion chromatography depends on several factors including particle size, column dimensions, flow rate, and sample volume [16] [27]. Smaller particle sizes generally provide higher resolution but at the expense of increased back pressure [16] [27]. The optimal balance between resolution and practical considerations must be established for each specific application [16] [27].